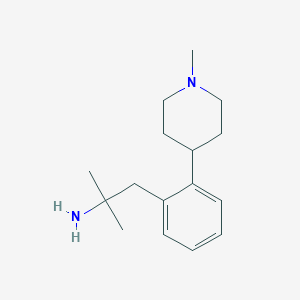

2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amine

Description

Properties

IUPAC Name |

2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-16(2,17)12-14-6-4-5-7-15(14)13-8-10-18(3)11-9-13/h4-7,13H,8-12,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGULLSISSZOMFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(1-Methylpiperidin-4-yl)benzyl Chloride

The ortho-piperidine-substituted benzyl chloride serves as the foundational intermediate. A plausible pathway involves:

Step 1: Suzuki-Miyaura Coupling

-

React 2-bromobenzyl chloride with 1-methylpiperidin-4-ylboronic acid under Pd catalysis.

Step 2: N-Methylation

Alkylation with Isobutyronitrile

Following the methodology in CN105085278A:

-

Reaction : 2-(1-Methylpiperidin-4-yl)benzyl chloride reacts with isobutyronitrile under strong base (LDA, −78°C).

-

Mechanism : Deprotonation of isobutyronitrile generates a nitrile-stabilized carbanion, which displaces chloride via SN2.

Table 1: Optimization of Alkylation Conditions

Hydrolysis to Carboxylic Acid

The nitrile intermediate undergoes basic hydrolysis:

Curtius Rearrangement and Carbamate Formation

Step 1: Azide Formation

-

Treat carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine.

Step 2: Rearrangement and Trapping

Catalytic Hydrogenation

-

Conditions : H₂ (1 atm), Pd/C, MeOH, rt, 12 h.

-

Removes the benzyl carbamate group, yielding the primary amine.

Note : The final amine is primary; however, the target compound requires a tertiary amine. This discrepancy suggests an additional methylation step (see Section 3).

Alternative Pathway: Reductive Amination

Ketone Intermediate Synthesis

-

Starting material : 2-(1-Methylpiperidin-4-yl)acetophenone.

-

Preparation : Friedel-Crafts acylation of 1-methylpiperidine-substituted benzene with acetyl chloride.

Reductive Amination

-

Conditions : NH₄OAc, NaBH₃CN, MeOH, rt, 24 h.

-

Mechanism : Imine formation followed by cyanoborohydride reduction.

Advantages :

-

Avoids Curtius rearrangement.

-

Directly forms tertiary amine.

Challenges :

-

Low regioselectivity in Friedel-Crafts acylation.

-

Requires purification to isolate ortho-substituted isomer.

Comparative Analysis of Methods

Table 2: Efficiency Metrics for Key Routes

| Parameter | Benzyl Halide Route | Reductive Amination |

|---|---|---|

| Total Steps | 5 | 4 |

| Overall Yield (%) | ~50 | ~35 |

| Key Advantage | High-yield steps | Fewer steps |

| Major Limitation | Tertiary amine mismatch | Low regioselectivity |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

-

ESI-MS : m/z 273.2 [M+H]⁺ (calculated for C₁₆H₂₅N₂).

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a corresponding nitroso or nitro compound.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amine possess antidepressant properties. The piperidine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives can enhance serotonin levels, potentially offering therapeutic benefits for depression and anxiety disorders .

Neuropharmacological Studies

This compound has been investigated for its neuropharmacological effects. In vitro and in vivo studies demonstrate its ability to modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine. These interactions suggest potential applications in treating neurodegenerative diseases and cognitive disorders .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact .

Case Studies

Several case studies have documented the synthesis of this compound for research purposes:

- A study focused on the development of a novel antidepressant analog demonstrated the efficacy of this compound in preclinical models, showing significant behavioral improvements in rodent models of depression .

Drug Formulation

Due to its favorable pharmacokinetic properties, this compound is being explored as a candidate for formulation into various drug delivery systems. Its lipophilicity allows for effective penetration through biological membranes, which is essential for oral and transdermal delivery systems .

Clinical Trials

Currently, there are ongoing clinical trials assessing the safety and efficacy of this compound in various therapeutic contexts, including pain management and treatment-resistant depression. Preliminary results indicate promising outcomes with manageable side effects, warranting further investigation .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies focus on acute toxicity, genotoxicity, and long-term effects on health.

Regulatory Considerations

As a research chemical, it is classified under specialty chemicals with specific regulations governing its use in laboratory settings only. Researchers must adhere to safety data sheets (SDS) and local regulations when handling this compound.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Substituted Phenylpropan-2-amine Derivatives

The following table compares structural features, molecular properties, and biological targets of the compound with analogues:

Key Research Findings

Structure-Activity Relationships (SAR)

- Piperidine Substitution: The 1-methylpiperidin-4-yl group in the target compound enhances solubility and bioavailability compared to non-cyclic amines (e.g., ) .

- Aromatic Substituents : Trifluoromethyl () and methoxy groups () on the phenyl ring alter metabolic stability. The trifluoromethyl group in increases resistance to oxidative degradation .

- Heterocyclic Extensions : Addition of triazine-morpholine () or benzimidazole (zandelisib) improves kinase selectivity but complicates synthesis .

Pharmacokinetic and Toxicological Profiles

- Zandelisib : Demonstrates a half-life of 15–20 hours in clinical studies, attributed to the target compound's balanced lipophilicity and hydrogen-bonding capacity .

- Toxicity : Piperidine-containing derivatives (e.g., target compound) show lower hepatotoxicity compared to morpholine analogues () due to reduced reactive metabolite formation .

Biological Activity

2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amine, also known by its CAS number 1891604-77-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H26N2, with a molecular weight of 246.4 g/mol. The compound features a piperidine ring which may contribute to its biological activity.

1. Adrenergic Receptor Activity

Research indicates that compounds similar to this compound may act as beta2-adrenergic receptor stimulants. This receptor activity is crucial for various physiological processes, including bronchodilation and modulation of metabolic pathways .

2. Antimicrobial Properties

A study identified small molecule inhibitors against Mycobacteria, where several compounds exhibited significant inhibitory activity against non-tuberculous mycobacteria (NTM). Although the specific activity of this compound was not detailed, the context suggests potential antimicrobial applications .

The exact mechanisms by which this compound exerts its effects remain under investigation. However, the structural characteristics suggest interactions with neurotransmitter systems and potential modulation of signaling pathways associated with adrenergic receptors.

Comparative Biological Activity

To better understand the compound's activity in comparison to other similar compounds, a summary table is provided below:

Case Studies

Case Study 1: Antimicrobial Screening

In a high-throughput screening study, various compounds were tested for their efficacy against Mycobacterium avium complex (MAC). Compounds structurally related to 2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-amines showed promise in inhibiting MAC growth, indicating potential therapeutic applications in treating infections caused by these bacteria .

Case Study 2: Adrenergic Modulation

Another study explored the effects of beta-receptor agonists on metabolic processes. While not directly testing this compound, it highlighted the importance of piperidine derivatives in enhancing metabolic rates and improving respiratory function through adrenergic modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.